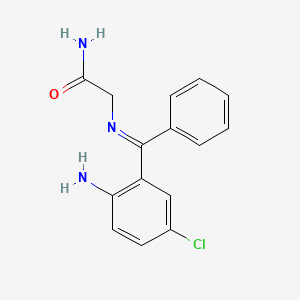
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetamide group linked to a phenylmethyleneamino moiety, further substituted with an amino and a chloro group on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- typically involves the condensation of 2-amino-5-chlorobenzophenone with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2-amino-5-chlorobenzophenone and acetamide.
Isomerization: The E-isomer can isomerize to the Z-isomer under certain conditions.
Cyclization: Intramolecular cyclization can occur, leading to the formation of desmethyldiazepam.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acids or bases.
Isomerization: Can be induced by changes in pH or temperature.
Cyclization: Often facilitated by heating or the presence of specific catalysts.
Major Products
Hydrolysis: 2-amino-5-chlorobenzophenone and acetamide.
Cyclization: Desmethyldiazepam.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of benzodiazepine derivatives.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to alterations in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-5-chlorobenzophenone
- Desmethyldiazepam
- (2-amino-5-chlorophenyl)(phenyl)methanone oxime
Uniqueness
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
80222-81-7 |
|---|---|
Molekularformel |
C15H14ClN3O |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]acetamide |
InChI |
InChI=1S/C15H14ClN3O/c16-11-6-7-13(17)12(8-11)15(19-9-14(18)20)10-4-2-1-3-5-10/h1-8H,9,17H2,(H2,18,20) |
InChI-Schlüssel |
SMGWCKVHPDWHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NCC(=O)N)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
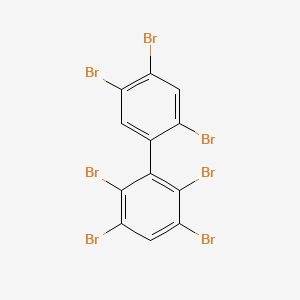
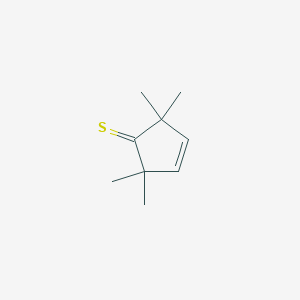
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
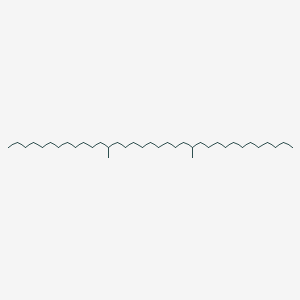
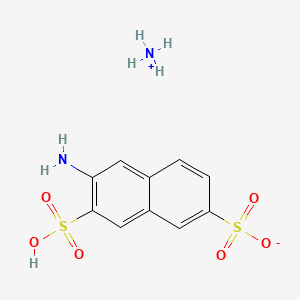
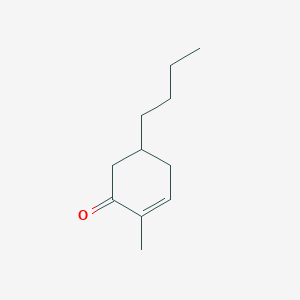
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
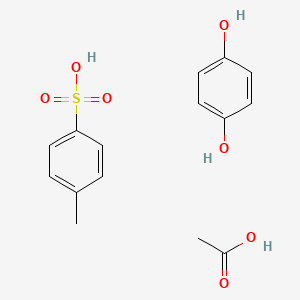
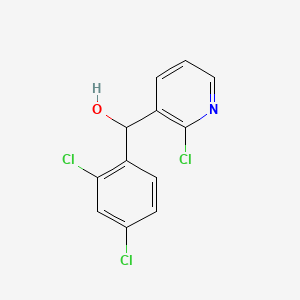
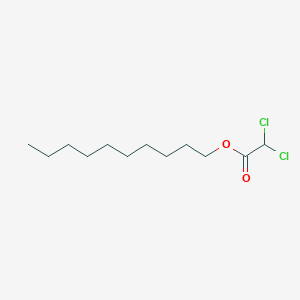
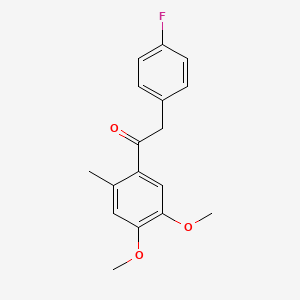

![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
